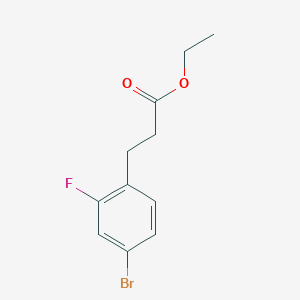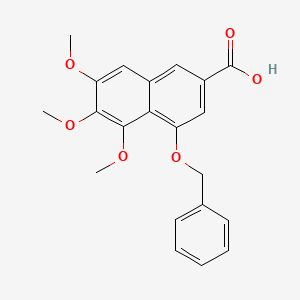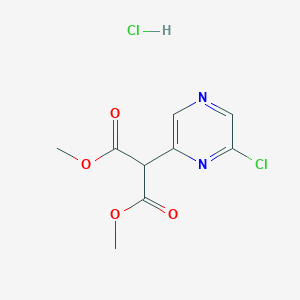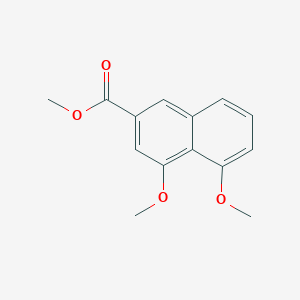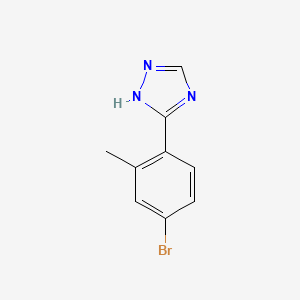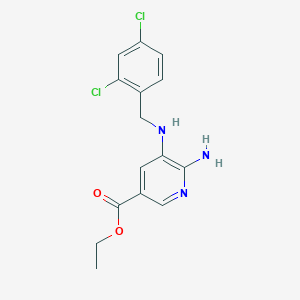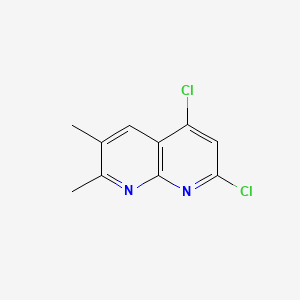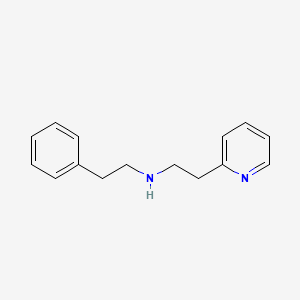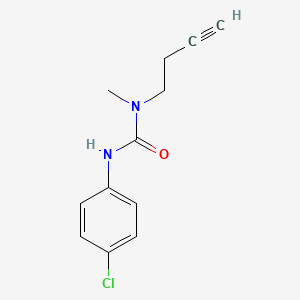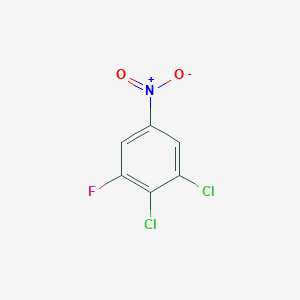
1,2-Dichloro-3-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2 It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-3-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,2-Dichloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro, chlorine, and fluorine), the compound is less reactive towards electrophilic aromatic substitution compared to benzene. it can still undergo reactions such as nitration, sulfonation, and halogenation under specific conditions.
Nucleophilic Aromatic Substitution: The electron-withdrawing groups make the compound more susceptible to nucleophilic aromatic substitution, where nucleophiles replace one of the halogen atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine, fluorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-fluoro-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its electron-withdrawing groups. These interactions can modulate biological pathways and lead to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-3-fluoro-5-nitrobenzene can be compared with other similar compounds, such as:
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,3-Dichloro-5-nitrobenzene
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique arrangement of chlorine, fluorine, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C6H2Cl2FNO2 |
|---|---|
Molekulargewicht |
209.99 g/mol |
IUPAC-Name |
1,2-dichloro-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H |
InChI-Schlüssel |
QWUWGSGNPJOYQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


